4-isopropyl-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
4-isopropyl-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with an isopropyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a benzamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the isopropyl group: The final step involves the alkylation of the benzamide core to introduce the isopropyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-isopropyl-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets in biological systems. It has been found to inhibit the activity of certain enzymes and proteins that are involved in disease progression. This inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-(3-pyridinyl)benzamide: Similar structure but lacks the oxadiazole ring.
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Contains a morpholine ring instead of the pyridinyl-oxadiazole moiety.
Properties
CAS No. |
1120259-37-1 |
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Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4g/mol |
IUPAC Name |
4-propan-2-yl-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N4O2/c1-15(2)16-10-12-17(13-11-16)22(28)25-19-8-4-3-7-18(19)23-26-21(27-29-23)20-9-5-6-14-24-20/h3-15H,1-2H3,(H,25,28) |
InChI Key |
IBAPILLKXXIBBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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